molecular formula C11H13N3 B8657844 2-(2-ethylphenyl)pyrazol-3-amine

2-(2-ethylphenyl)pyrazol-3-amine

Cat. No.: B8657844
M. Wt: 187.24 g/mol
InChI Key: FSUXVENMPXTAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylphenyl)pyrazol-3-amine is a heterocyclic aromatic compound featuring a pyrazole core substituted with a 2-ethylphenyl group at the 2-position and an amine group at the 3-position. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, and their derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2-ethylphenyl)pyrazol-3-amine

InChI

InChI=1S/C11H13N3/c1-2-9-5-3-4-6-10(9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3

InChI Key

FSUXVENMPXTAHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenyl)pyrazol-3-amine typically involves the reaction of 2-ethylphenylhydrazine with a suitable α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.

Scientific Research Applications

2-(2-ethylphenyl)pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazol-3-amine derivatives differ primarily in substituent patterns on the pyrazole ring and the attached aryl groups. Below is a comparative analysis of key analogs:

Compound Name Substituents (Pyrazole Position) Molecular Weight Key Substituent Effects Evidence ID
5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine 2-(4-Fluorophenyl), 5-ethyl 205.23 Fluorine enhances electronegativity and bioavailability; ethyl increases lipophilicity
3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine 3-(2-Trifluoromethylphenyl) 227.18 CF₃ group improves metabolic stability and electron-withdrawing properties
2-Methyl-5-phenyl-pyrazol-3-amine 2-Methyl, 5-phenyl 173.22 Methyl enhances steric hindrance; phenyl contributes to aromatic interactions
1-(2-Chlorophenyl)methyl-pyrazol-3-amine 1-(2-Chlorobenzyl) 207.67 Chlorine increases halogen bonding potential; benzyl group adds rigidity
Thieno[3,2-c]pyrazol-3-amine Thieno-fused ring system 165.22 (base) Thiophene fusion enhances planarity and hydrogen-bonding capacity with enzymes

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine and trifluoromethyl groups reduce cytochrome P450-mediated metabolism, as seen in and .
  • Hydrogen-Bonding Capacity: Amine and heteroaromatic groups (e.g., thieno-fused systems) enhance binding to polar enzyme pockets .

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